4-Methoxy-7-methyl-2-naphthalenecarboxylic acid
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Overview
Description
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- is an organic compound with the molecular formula C13H12O3. This compound is a derivative of naphthalene, featuring a carboxylic acid group, a methoxy group, and a methyl group attached to the naphthalene ring system. It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- typically involves the following steps:
Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 2-aminonaphthalene.
Diazotization and Sandmeyer Reaction: The amino group is diazotized and replaced with a carboxyl group using the Sandmeyer reaction, resulting in 2-naphthalenecarboxylic acid.
Methoxylation and Methylation: The final steps involve introducing the methoxy and methyl groups at the 4 and 7 positions, respectively, through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy and methyl groups, making it less versatile in certain applications.
4-Methoxy-2-naphthoic acid: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
7-Methyl-2-naphthoic acid: Another related compound with unique characteristics due to the absence of the methoxy group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-methoxy-7-methyl- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-methoxy-7-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-8-3-4-11-9(5-8)6-10(13(14)15)7-12(11)16-2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
OYMLRDMQDXZWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C=C1)OC)C(=O)O |
Origin of Product |
United States |
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